molecular formula C19H15F3N2O3 B11527816 N-[2-(naphthalen-1-yloxy)ethyl]-4-nitro-2-(trifluoromethyl)aniline

N-[2-(naphthalen-1-yloxy)ethyl]-4-nitro-2-(trifluoromethyl)aniline

Cat. No.: B11527816
M. Wt: 376.3 g/mol
InChI Key: LKWKRZWADKMBQU-UHFFFAOYSA-N
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Description

N-[2-(naphthalen-1-yloxy)ethyl]-4-nitro-2-(trifluoromethyl)aniline is an organic compound characterized by its complex structure, which includes a naphthalene ring, a nitro group, and a trifluoromethyl group

Properties

Molecular Formula

C19H15F3N2O3

Molecular Weight

376.3 g/mol

IUPAC Name

N-(2-naphthalen-1-yloxyethyl)-4-nitro-2-(trifluoromethyl)aniline

InChI

InChI=1S/C19H15F3N2O3/c20-19(21,22)16-12-14(24(25)26)8-9-17(16)23-10-11-27-18-7-3-5-13-4-1-2-6-15(13)18/h1-9,12,23H,10-11H2

InChI Key

LKWKRZWADKMBQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCNC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(naphthalen-1-yloxy)ethyl]-4-nitro-2-(trifluoromethyl)aniline typically involves multiple steps:

    Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-1-yloxy group.

    Attachment of the Ethyl Linker: The naphthalen-1-yloxy intermediate is then reacted with an ethylating agent to introduce the ethyl linker.

    Introduction of the Aniline Group: The ethyl-linked intermediate is further reacted with aniline under suitable conditions to form the desired compound.

    Nitration and Trifluoromethylation: Finally, the compound undergoes nitration and trifluoromethylation to introduce the nitro and trifluoromethyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and naphthalene moieties.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(naphthalen-1-yloxy)ethyl]-4-nitro-2-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used to study the effects of nitro and trifluoromethyl groups on biological activity. It may serve as a model compound for drug design and development.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features make it a candidate for targeting specific biological pathways.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(naphthalen-1-yloxy)ethyl]-4-nitro-2-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance binding affinity to specific targets. The naphthalene ring provides a hydrophobic interaction site, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(naphthalen-1-yloxy)ethyl]-4-nitroaniline
  • N-[2-(naphthalen-1-yloxy)ethyl]-2-(trifluoromethyl)aniline
  • N-[2-(naphthalen-1-yloxy)ethyl]-4-nitro-2-methylaniline

Uniqueness

N-[2-(naphthalen-1-yloxy)ethyl]-4-nitro-2-(trifluoromethyl)aniline is unique due to the combination of its functional groups The presence of both a nitro and a trifluoromethyl group on the same molecule is relatively rare and imparts distinct chemical and biological properties

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